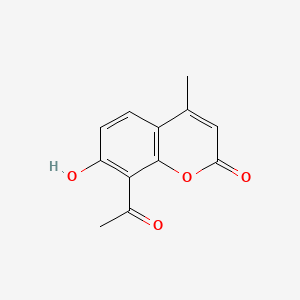

8-Acetyl-7-hydroxy-4-methylcoumarin

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-acetyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOMQVFUPMLOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180243 | |

| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-29-5 | |

| Record name | 8-Acetyl-7-hydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Acetyl-4-methylumbelliferone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-ACETYL-4-METHYLUMBELLIFERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0084XV5Z4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Fries Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 8-acetyl-7-hydroxy-4-methylcoumarin, a valuable intermediate in the development of pharmaceutical compounds, through the Fries rearrangement of 7-acetoxy-4-methylcoumarin. This document outlines the reaction mechanism, detailed experimental protocols, and a summary of quantitative data from various studies to facilitate reproducible and optimized synthesis.

Introduction

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). In the synthesis of this compound, the acetyl group from the precursor, 7-acetoxy-4-methylcoumarin, migrates to the C8 position of the coumarin ring. This reaction is of significant interest as the resulting product is a key building block for more complex heterocyclic compounds.

The reaction proceeds via an intermolecular mechanism, where an acylium ion is generated and then attacks the electron-rich aromatic ring of a coumarin molecule.[1][2] The regioselectivity of the rearrangement is influenced by reaction conditions, with the formation of the 6-acetyl isomer as a common side product.[3] Optimization of parameters such as temperature and reactant stoichiometry is crucial for maximizing the yield of the desired 8-acetyl product.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursor, 7-acetoxy-4-methylcoumarin, and its subsequent Fries rearrangement to this compound, as reported in various studies.

Table 1: Synthesis of 7-Acetoxy-4-methylcoumarin

| Starting Material | Acetylating Agent | Catalyst/Solvent | Reaction Time | Reaction Temperature (°C) | Melting Point (°C) | Reference |

| 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | Sulfuric Acid | 1 hour | 60-70 | 150-153 | [4] |

| 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | Pyridine | 12 hours (overnight) | Room Temperature | Not specified | [5] |

| 7-Hydroxy-4-methylcoumarin | Acetic Anhydride | Not specified | 1.5 hours | Reflux | Not specified | [6] |

Table 2: Fries Rearrangement of 7-Acetoxy-4-methylcoumarin

| Substrate to AlCl₃ Ratio (molar) | Reaction Time | Reaction Temperature (°C) | Product(s) | Product Ratio (8-acetyl:6-acetyl) | Melting Point (°C) | Reference |

| 1 : 3 | 2 hours | 145-160 | This compound | Not specified | 186 ± 2 | [7] |

| 1 : 1.8 (weight) | 3 hours | 160 | This compound | Not specified | Not specified | [5] |

| Not specified | 2 hours | 160 | This compound | Not specified | Not specified | [6] |

| Not specified | Not specified | 85 | 8-Acetyl- and 6-Acetyl- isomers | 200 : 1 | Not specified | [8] |

| Not specified | Not specified | 155 | 8-Acetyl- and 6-Acetyl- isomers | 2.5 : 1 | Not specified | [8] |

| 1 : 2.8 (weight) | 45 minutes | 160-165 | 8-Acetyl- and 6-Acetyl- isomers | ~70 : 30 (by weight) | 167-169 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound.

Synthesis of 7-Hydroxy-4-methylcoumarin (Precursor)

This initial step involves the Pechmann condensation of resorcinol with ethyl acetoacetate.

-

Reagents:

-

Resorcinol (5.0 g)

-

Ethyl acetoacetate (5.9 mL)

-

Concentrated Sulfuric Acid (22.0 mL)

-

Crushed Ice

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a 150 mL conical flask, combine 5.0 g of resorcinol and 5.9 mL of ethyl acetoacetate.

-

Carefully add 22.0 mL of concentrated sulfuric acid while stirring the mixture with a thermometer.

-

Heat the mixture on a water bath at 75-80°C for 20 minutes.

-

Pour the reaction mixture into an excess of ice water.

-

Collect the pale-yellow solid by suction filtration and wash it with cold water.

-

Dry the product at 60°C.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin (m.p. 185°C).[4]

-

Synthesis of 7-Acetoxy-4-methylcoumarin (Esterification)

The synthesized 7-hydroxy-4-methylcoumarin is then acetylated.

-

Reagents:

-

7-Hydroxy-4-methylcoumarin

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (catalytic amount)

-

Water

-

-

Procedure:

-

In a conical flask, mix 7-hydroxy-4-methylcoumarin with acetic anhydride and a few drops of concentrated sulfuric acid.

-

Shake the flask and heat it on a water bath at 60-70°C for 1 hour with occasional stirring.

-

Cool the reaction mixture and dilute it with water.

-

Filter the solid product and dry it.

-

Recrystallize the product from ethanol to yield 7-acetoxy-4-methylcoumarin (m.p. 150-153°C).[4]

-

Fries Rearrangement to this compound

This is the core reaction step.

-

Reagents:

-

7-Acetoxy-4-methylcoumarin (2.5 g)

-

Anhydrous Aluminum Chloride (4.5 g)

-

Concentrated Hydrochloric Acid

-

Ice Cold Water

-

Ethyl Acetate (for recrystallization)

-

-

Procedure:

-

In a suitable flask, mix 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.

-

Heat the mixture in an oil bath at 160°C for three hours.[5]

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture by adding concentrated hydrochloric acid drop by drop, maintaining the temperature at around 10°C for 2 hours.[5]

-

Pour the mixture into crushed ice and water.

-

Filter the resulting solid product and wash it with ice-cold water.

-

Recrystallize the crude product from ethyl acetate to obtain this compound.[5] Note: Multiple recrystallizations may be necessary to remove the 6-acetyl isomer.[3]

-

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Fries rearrangement for the synthesis of this compound.

Caption: Mechanism of the Fries rearrangement of 7-acetoxy-4-methylcoumarin.

Experimental Workflow

The diagram below outlines the key stages of the synthesis process, from starting materials to the purified final product.

Caption: Overall workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chempedia.in [chempedia.in]

- 5. rjptonline.org [rjptonline.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin via Pechmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 8-Acetyl-7-hydroxy-4-methylcoumarin, a valuable heterocyclic compound. While the core of this synthesis is the formation of the coumarin ring system, the direct synthesis of the target molecule is achieved through a multi-step process. The foundational step, the Pechmann condensation, is critical for creating the precursor, 7-hydroxy-4-methylcoumarin. This document details the subsequent transformations, including acetylation and a Fries rearrangement, required to yield the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is not a direct, one-pot reaction. It involves a strategic three-step sequence:

-

Pechmann Condensation: An acid-catalyzed reaction between resorcinol and ethyl acetoacetate to form the coumarin core, yielding 7-hydroxy-4-methylcoumarin.

-

Acetylation: The hydroxyl group at the 7-position of the coumarin is acetylated, typically using acetic anhydride, to produce 7-acetoxy-4-methylcoumarin.[1]

-

Fries Rearrangement: The 7-acetoxy-4-methylcoumarin intermediate undergoes a Lewis acid-catalyzed Fries rearrangement to migrate the acetyl group from the oxygen atom to the carbon at the 8-position of the aromatic ring, yielding the target compound.[2][3] This reaction often produces the 6-acetyl isomer as a significant byproduct, necessitating careful purification.[2][4]

Step 1: Pechmann Condensation for 7-hydroxy-4-methylcoumarin

The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[5][6] For this synthesis, the highly activated phenol, resorcinol, reacts with ethyl acetoacetate.[7] Electron-donating groups on the phenol facilitate the reaction.[8]

This protocol is adapted from procedures utilizing sulfuric acid as the catalyst.[1][7][9]

-

Preparation: In a beaker, cool 10-50 mL of concentrated sulfuric acid to approximately 0-5°C using an ice bath.[1][7]

-

Reactant Addition: Slowly add a pre-mixed solution of resorcinol (10 mmol, 1.10 g) and ethyl acetoacetate (10 mmol, 1.30 g) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C during the addition.[1][7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 to 24 hours.[7][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate will form.[9]

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from aqueous ethanol to yield pure 7-hydroxy-4-methylcoumarin.[7][9]

The choice of acid catalyst and reaction conditions significantly impacts the yield of 7-hydroxy-4-methylcoumarin. While concentrated sulfuric acid is common, various solid acid catalysts have been explored to create more environmentally friendly protocols.

| Catalyst | Reactants (Substrate) | Conditions | Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5°C to Room Temp | 18 h | 88 | [7] |

| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110°C (Solvent-free) | - | - | [11] |

| Nano-crystalline Sulfated-zirconia | Resorcinol, Ethyl Acetoacetate | 170°C (Solvent-free) | 3 h | 94 | [10] |

| FeCl₃·6H₂O (10 mol%) | Resorcinol, Methyl Acetoacetate | Toluene, Reflux | 16 h | High (not specified) | [12] |

Step 2 & 3: Acetylation and Fries Rearrangement

The subsequent steps convert the 7-hydroxy-4-methylcoumarin into the final target molecule.

This protocol is adapted from literature procedures.[1]

-

Reaction Setup: Dissolve 7-hydroxy-4-methylcoumarin (e.g., 2.5 g) in a mixture of acetic anhydride (e.g., 3 mL) and pyridine (e.g., 5 mL).

-

Reaction: Allow the mixture to stand overnight at room temperature.

-

Work-up: Pour the reaction product into crushed ice.

-

Isolation: Collect the separated solid (7-acetoxy-4-methylcoumarin) by filtration and wash thoroughly with water. The product can be recrystallized from ethanol.

This protocol is based on established methods using anhydrous aluminum chloride.[1][4]

-

Reaction Setup: Mix 7-acetoxy-4-methylcoumarin (e.g., 2.5 g) with anhydrous aluminum chloride (e.g., 4.5 g) in a flask.

-

Reaction: Heat the mixture in an oil bath to 160-165°C for approximately 2-3 hours.[1][2] Hydrogen chloride gas will evolve.

-

Work-up: Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid diluted with ice water.

-

Isolation: A solid containing a mixture of 8-acetyl and 6-acetyl isomers will precipitate. Filter the solid and wash with cold water.[4]

A significant challenge in this synthesis is the separation of the desired 8-acetyl isomer from the 6-acetyl byproduct.[2] The similar polarity and solubility of the two isomers make this difficult.

-

Fractional Recrystallization: The most common method is repeated, slow recrystallization from a suitable solvent, such as 85% industrial methylated spirit (IMS) or aqueous ethanol.[2][4] The 8-acetyl isomer is typically less soluble and will crystallize out first.

-

Chromatography: While less practical for large-scale separations, column chromatography can also be employed for meticulous purification.

| Reactant | Catalyst | Conditions | Product Composition | Yield (of pure 8-acetyl) | Reference |

| 4-Methyl-7-hydroxy-coumarin* | AlCl₃, NaCl | 160-165°C, 15 min | ~70% 8-acetyl, ~30% 6-acetyl | ~77% (20.4g from 26.4g) | [4] |

Note: This reference performs the Fries rearrangement directly from 7-hydroxy-4-methylcoumarin with the addition of acetyl chloride in situ, combining the acetylation and rearrangement steps.

Conclusion

The synthesis of this compound is a well-established but nuanced process that hinges on three key chemical transformations. The Pechmann condensation provides an efficient entry to the essential 7-hydroxy-4-methylcoumarin core. Subsequent acetylation and a carefully controlled Fries rearrangement introduce the desired acetyl group at the C-8 position. The primary challenge for researchers is the separation of the final product from its C-6 isomer, which requires meticulous purification techniques like fractional crystallization. This guide provides the foundational protocols and data necessary for the successful synthesis and isolation of this important coumarin derivative.

References

- 1. rjptonline.org [rjptonline.org]

- 2. benchchem.com [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. prepchem.com [prepchem.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. jetir.org [jetir.org]

- 8. jk-sci.com [jk-sci.com]

- 9. youtube.com [youtube.com]

- 10. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Acetyl-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic techniques used to characterize 8-Acetyl-7-hydroxy-4-methylcoumarin, a coumarin derivative of interest in medicinal chemistry and materials science. The information herein is compiled to assist in the structural elucidation and analytical verification of this compound.

Molecular Structure and Properties

This compound belongs to the coumarin family, a class of benzopyrone compounds known for their diverse biological activities. The presence of acetyl and hydroxyl groups on the benzene ring, along with the methyl group on the pyrone ring, significantly influences its spectroscopic properties and potential applications.

Molecular Formula: C₁₂H₁₀O₄

Molecular Weight: 218.21 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its closely related analogs.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| O-H (hydroxyl) | Stretching | ~3154 | [1] |

| C-H (aromatic) | Stretching | ~3000-3100 | [1] |

| C-H (methyl) | Stretching | ~2928 | [1] |

| C=O (lactone) | Stretching | ~1712 | [1] |

| C=O (acetyl) | Stretching | ~1682 | [2] |

| C=C (aromatic) | Stretching | ~1614 | [1] |

| C-O-C (ether) | Stretching | ~1274 | [1] |

| C-O (hydroxyl) | Stretching | ~1265 | [1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No complete, published ¹H and ¹³C NMR spectra for this compound were found in the reviewed literature. The following data for the structurally similar compound, 8-formyl-7-hydroxy-4-methylcoumarin, is provided for comparative purposes.

¹H NMR (300 MHz, CDCl₃) of 8-formyl-7-hydroxy-4-methylcoumarin [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.24 | s | 1H | -OH |

| 10.64 | s | 1H | -CHO |

| 7.76-7.73 | d | 1H | Aromatic H |

| 6.94-6.91 | d | 1H | Aromatic H |

| 6.23 | s | 1H | Vinylic H |

| 2.45 | s | 3H | -CH₃ |

¹³C NMR (75 MHz, CDCl₃) of 8-formyl-7-hydroxy-4-methylcoumarin [3]

| Chemical Shift (δ, ppm) | Assignment |

| 191.7 | -CHO |

| 164.0 | C=O (lactone) |

| 160.2 | Aromatic C-O |

| 155.6 | Aromatic C |

| 154.0 | Aromatic C |

| 133.7 | Aromatic C-H |

| 114.0 | Aromatic C |

| 112.2 | Vinylic C-H |

| 111.5 | Aromatic C |

| 109.3 | Aromatic C-H |

| 18.8 | -CH₃ |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z | Reference |

| [M]⁺ | 218.21 |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Reference |

| Methanol | 322 | [4] |

| Water:Methanol (70:30) | 321 | [5] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

3.1 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (0-220 ppm) is required, and a larger number of scans are necessary due to the low natural abundance of ¹³C.

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette is first recorded and subtracted.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized coumarin derivative like this compound.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Data of 8-Acetyl-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Acetyl-7-hydroxy-4-methylcoumarin. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a significant scaffold in medicinal chemistry and drug discovery.

Molecular Structure and Numbering

The chemical structure of this compound is depicted below. The atom numbering is provided for the unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, vinyl, methyl, and hydroxyl protons. The data presented below has been compiled from reputable scientific literature.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.75 | s | - | 7-OH |

| 7.70 | d | 8.8 | H-5 |

| 6.95 | d | 8.8 | H-6 |

| 6.20 | s | - | H-3 |

| 2.85 | s | - | 8-COCH₃ |

| 2.45 | s | - | 4-CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| 203.0 | 8-COCH₃ |

| 162.5 | C-7 |

| 161.0 | C-2 |

| 155.0 | C-8a |

| 152.5 | C-4 |

| 129.0 | C-5 |

| 114.0 | C-6 |

| 113.0 | C-3 |

| 112.5 | C-4a |

| 108.0 | C-8 |

| 32.5 | 8-COCH₃ |

| 18.5 | 4-CH₃ |

Experimental Protocol: NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound. Specific parameters may vary based on the instrumentation used.

1. Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

2. Instrumentation:

-

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

3. ¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

5. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Structural Elucidation

The process of assigning the NMR signals to the specific protons and carbons in the molecule follows a logical workflow.

Caption: Workflow for NMR-based structural elucidation.

FT-IR and mass spectrometry analysis of 8-Acetyl-7-hydroxy-4-methylcoumarin

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 8-Acetyl-7-hydroxy-4-methylcoumarin

Introduction

This compound is a derivative of coumarin, a class of heterocyclic compounds widely found in natural products and synthesized for various applications, including pharmaceuticals and fluorescent dyes.[1] The precise characterization of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming the chemical structure of this compound. This guide provides a detailed overview of the analytical methodologies and data interpretation for the characterization of this compound.

Molecular Structure and Properties

-

Chemical Formula: C₁₂H₁₀O₄[2]

-

Molecular Weight: 218.2054 g/mol [2]

-

IUPAC Name: 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one[2]

-

CAS Registry Number: 2555-29-5[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrations of bonds within the molecule correspond to specific energy levels, resulting in a unique spectral fingerprint.

Experimental Protocol

A common and effective method for preparing solid samples for FT-IR analysis is the potassium bromide (KBr) pellet technique.[3]

-

Sample Preparation: A small amount of this compound is finely ground with dried KBr powder.[3]

-

Pellet Formation: The mixture is then compressed into a thin, transparent disc using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, such as a BRUKER, TENSOR-27 or a SHIMADZU-FTIR-8400.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FT-IR Peaks

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3154 | O-H Stretching | Hydroxyl (-OH) | [3] |

| ~2928 | C-H Stretching | Methyl (-CH₃) | [3] |

| ~1712 | C=O Stretching | Acetyl Carbonyl (-COCH₃) | [3] |

| ~1682 | C=O Stretching | Lactone Carbonyl (Coumarin Ring) | |

| 1614 | C=C Stretching | Aromatic Ring | [3] |

| 1274 | C-O-C Stretching | Ether (Coumarin Ring) | [3] |

Note: The exact peak positions can vary slightly depending on the specific experimental conditions and the physical state of the sample.

General Workflow for FT-IR Analysis

Caption: General experimental workflow for FT-IR analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method used for the analysis of coumarin derivatives.[2][4]

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[4]

-

Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and form a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Presentation: Key Mass Spectrum Peaks

The mass spectrum provides the molecular weight and structural fragments of the compound.

| m/z Value | Ion | Description | Reference |

| 218 | [C₁₂H₁₀O₄]⁺• | Molecular Ion (M⁺•) | [2] |

| 203 | [M - CH₃]⁺ | Loss of a methyl radical | Inferred |

| 175 | [M - CH₃CO]⁺ | Loss of an acetyl radical | Inferred |

| 147 | [M - CH₃CO - CO]⁺ | Subsequent loss of carbon monoxide | [5] |

| 118 | [Fragment] | Loss of CO from the pyrone ring is a typical fragmentation for coumarins | [4] |

Proposed Fragmentation Pathway

The fragmentation of coumarins under electron ionization typically involves the initial loss of carbon monoxide (CO) from the pyrone ring.[4][5] For this compound, fragmentation is likely initiated by cleavage of the acetyl group followed by characteristic losses from the coumarin core.

Caption: Proposed EI fragmentation pathway for the title compound.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. FT-IR analysis validates the presence of key functional groups—hydroxyl, acetyl carbonyl, lactone carbonyl, and the aromatic system—while mass spectrometry confirms the molecular weight and offers insight into the molecular stability and fragmentation behavior. These analytical techniques are indispensable for quality control, structural elucidation, and advancing the research and development of coumarin-based compounds.

References

8-Acetyl-7-hydroxy-4-methylcoumarin: A Technical Guide to its Fluorescent Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Acetyl-7-hydroxy-4-methylcoumarin, a fluorescent derivative of the widely recognized 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). While specific photophysical data for this compound is not extensively available in current literature, this document extrapolates its likely fluorescent properties based on the behavior of the parent compound and related structures. This guide details the established synthetic protocols, outlines standard methodologies for spectroscopic analysis, and presents a theoretical framework for the influence of the 8-acetyl group on the molecule's fluorescence. The information is intended to serve as a foundational resource for researchers interested in the application of this and similar coumarin derivatives in drug discovery and development, and as fluorescent probes.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds known for their diverse biological activities and prominent fluorescent properties. The 7-hydroxy-4-methylcoumarin scaffold is particularly notable for its strong, environmentally sensitive fluorescence, making it a valuable fluorophore in various biochemical assays and imaging applications. The introduction of an acetyl group at the 8-position is anticipated to modulate the electronic and photophysical characteristics of the parent molecule, potentially leading to shifts in its excitation and emission spectra and influencing its quantum yield. Understanding these modifications is crucial for the rational design of novel fluorescent probes and drug candidates.

Synthesis of this compound

The primary route for the synthesis of this compound is a two-step process commencing with the Pechmann condensation to form the coumarin core, followed by a Fries rearrangement to introduce the acetyl group.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

The initial synthesis of the 7-hydroxy-4-methylcoumarin backbone is typically achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate.

Experimental Protocol:

-

Reaction Setup: A solution of resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent) is prepared.

-

Acid Catalysis: The reaction mixture is added to a cooled, stirred acidic catalyst. Commonly used catalysts include concentrated sulfuric acid or Amberlyst-15 for a more environmentally friendly approach.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, often starting at a low temperature (e.g., 0-10 °C) and then allowing it to proceed at room temperature or with gentle heating.

-

Work-up: The reaction mixture is poured into ice water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound via Fries Rearrangement

The introduction of the acetyl group at the 8-position is accomplished through the Fries rearrangement of an acetylated precursor, 7-acetoxy-4-methylcoumarin.

Experimental Protocol:

-

Acetylation of 7-hydroxy-4-methylcoumarin: 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride in the presence of a base like pyridine to form 7-acetoxy-4-methylcoumarin. The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

-

Fries Rearrangement: A mixture of 7-acetoxy-4-methylcoumarin and a Lewis acid catalyst, typically anhydrous aluminum chloride, is heated.

-

Reaction Conditions: The mixture is heated to a high temperature (e.g., 160 °C) for several hours.

-

Work-up: The reaction mixture is cooled and then carefully acidified with hydrochloric acid.

-

Purification: The resulting solid, which is a mixture of 6-acetyl and 8-acetyl isomers, is filtered, washed, and then purified by recrystallization, often from 85% industrial methylated spirit (IMS), to isolate the desired this compound.

Fluorescent Properties

The 7-hydroxy group is a strong electron-donating group, which is crucial for the fluorescence of this class of coumarins. The introduction of an electron-withdrawing acetyl group at the 8-position is expected to influence the intramolecular charge transfer (ICT) character of the molecule upon excitation. This will likely result in a red-shift (bathochromic shift) of both the absorption and emission spectra compared to the parent compound.

Estimated Photophysical Data

The following table summarizes the known fluorescent properties of 7-hydroxy-4-methylcoumarin and provides estimated values for this compound. These estimations are based on the expected electronic effects of the acetyl group and should be confirmed experimentally.

| Property | 7-hydroxy-4-methylcoumarin | This compound (Estimated) |

| Excitation Maximum (λex) | ~360 nm | ~370 - 390 nm |

| Emission Maximum (λem) | ~450 nm | ~460 - 480 nm |

| Stokes Shift | ~90 nm | ~90 - 100 nm |

| Quantum Yield (Φ) | High | Moderate to High |

| Solvatochromism | Pronounced red-shift in polar solvents | Expected to be pronounced |

Experimental Protocol for Fluorescence Spectroscopy

The following is a general protocol for the characterization of the fluorescent properties of coumarin derivatives.

-

Sample Preparation: Prepare a stock solution of the coumarin derivative in a high-purity solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent(s) for analysis. For quantum yield measurements, prepare solutions with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Visible absorption spectrum of the sample using a spectrophotometer to determine the absorption maximum (λmax).

-

Fluorescence Measurement:

-

Using a spectrofluorometer, set the excitation wavelength to the determined λmax.

-

Record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

To determine the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths.

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Solvatochromic Effect

Caption: Hypothetical solvatochromic effect on fluorescence emission.

Conclusion

This compound represents a structurally interesting derivative of the well-known 4-methylumbelliferone fluorophore. While detailed experimental characterization of its fluorescent properties is currently limited in the public domain, theoretical considerations suggest that the introduction of the 8-acetyl group likely induces a bathochromic shift in its absorption and emission spectra. The synthetic routes to this compound are well-established, allowing for its preparation for further investigation. This technical guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the potential applications of this compound as a novel fluorescent tool in various scientific disciplines. Further experimental validation of its photophysical properties is highly encouraged to fully elucidate its potential.

An In-depth Technical Guide to the Photophysical Properties of 8-Acetyl-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Key Photophysical Parameters

The efficacy of a fluorescent molecule for any given application is largely determined by two key parameters: the fluorescence quantum yield (Φf) and the Stokes shift.

-

Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore, which is highly desirable for applications such as bio-imaging and sensing, where bright signals are crucial.

-

Stokes Shift: This is the difference in energy (or wavelength) between the position of the band maximum of the absorption spectrum and the band maximum of the emission (fluorescence) spectrum. A large Stokes shift is advantageous as it minimizes the overlap between the absorption and emission spectra, which in turn reduces self-absorption and improves the signal-to-noise ratio in fluorescence measurements.

Quantitative Data Presentation

While specific data for 8-Acetyl-7-hydroxy-4-methylcoumarin is not available, the following tables provide a template for how such data should be structured once determined.

Table 1: Quantum Yield Data for this compound

| Parameter | Value |

| Excitation Wavelength (nm) | To be determined |

| Emission Wavelength (nm) | To be determined |

| Reference Standard | e.g., Quinine sulfate in 0.1 M H₂SO₄ |

| Reference Quantum Yield | Known value of the standard |

| Solvent | e.g., Ethanol, DMSO |

| Refractive Index of Solvent | Known value for the solvent |

| Calculated Quantum Yield (Φf) | To be determined |

Table 2: Stokes Shift Data for this compound

| Parameter | Value (nm) | Value (cm⁻¹) |

| Absorption Maximum (λ_abs) | To be determined | To be calculated |

| Emission Maximum (λ_em) | To be determined | To be calculated |

| Stokes Shift (in wavelength) | To be calculated | - |

| Stokes Shift (in wavenumber) | - | To be calculated |

Experimental Protocols

The following sections detail the standardized experimental procedures for the determination of fluorescence quantum yield and Stokes shift.

The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample (Φ_s) can be calculated relative to a standard (Φ_r) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts s and r refer to the sample and the reference standard, respectively.

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G)

-

Spectroscopic grade solvent

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the this compound in a suitable spectroscopic grade solvent.

-

Prepare a stock solution of the reference standard in the same solvent, if possible. If a different solvent is used, its refractive index must be known.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation and emission slits should be kept constant throughout the measurements.

-

Record the spectra over the entire emission range of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the gradients (Grad) in the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

-

The Stokes shift is determined from the absorption and emission spectra of the compound.

Principle: The Stokes shift is the difference between the wavelength of maximum absorption (λ_abs) and the wavelength of maximum emission (λ_em). It can be expressed in terms of wavelength (nm) or, more accurately in terms of energy, as wavenumber (cm⁻¹).

Stokes Shift (nm) = λ_em - λ_abs

Stokes Shift (cm⁻¹) = (1 / λ_abs) * 10⁷ - (1 / λ_em) * 10⁷

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvette

-

This compound

-

Spectroscopic grade solvent

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects.

-

-

Absorption Spectrum:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum of the solution.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Spectrum:

-

Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Calculation:

-

Calculate the Stokes shift in both nanometers and wavenumbers using the formulas provided above.

-

Conclusion

The determination of the quantum yield and Stokes shift of this compound is essential for its effective application in research and development. While specific published data for this compound is currently lacking, the well-established methodologies presented in this guide provide a clear and robust framework for researchers to obtain these critical photophysical parameters. Accurate characterization will enable the scientific community to better understand and exploit the fluorescent properties of this and other coumarin derivatives.

An In-depth Technical Guide to the Solubility of 8-Acetyl-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Acetyl-7-hydroxy-4-methylcoumarin in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide combines reported values with qualitative information and outlines a detailed experimental protocol for researchers to determine solubility in their own laboratories.

Introduction to this compound

This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in pharmaceuticals and as fluorescent probes. Understanding the solubility of this compound is critical for its formulation, delivery, and efficacy in various applications. This guide aims to provide a central resource for its solubility characteristics.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation. The following table summarizes the available quantitative and qualitative solubility data for this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | 25 °C | 0.61 g/L | Quantitative | [1] |

| Water | Not Specified | 1.73 x 10⁻⁵ mol/L (Calculated) | Quantitative | [2] |

| Methanol | Not Specified | Soluble | Qualitative | [3] |

| Ethanol | Not Specified | Low Solubility / Poorly Soluble | Qualitative | [4] |

| Acetone | Not Specified | Low Solubility | Qualitative | [4] |

| Chloroform | Not Specified | Low Solubility | Qualitative | [4] |

| Dimethylformamide (DMF) | Not Specified | Soluble (used as a reaction solvent) | Qualitative | [4][5] |

Note on Data: There is a scarcity of comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents and temperatures. The data presented is based on available datasheets and publications. For drug development and research purposes, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is suitable for determining the thermodynamic solubility of a compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[6]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Analysis of Saturated Solutions:

-

Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, determine the concentration of the diluted saturated solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

References

Unraveling the Electronic Landscape: A Theoretical Deep-Dive into 8-Acetyl-7-hydroxy-4-methylcoumarin

For Immediate Release

A comprehensive theoretical analysis of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHM), a molecule of significant interest in medicinal chemistry, reveals key insights into its electronic structure and potential for bioactivity. This whitepaper presents a detailed guide to the computational studies performed on AHM, offering valuable data for researchers, scientists, and professionals in drug development.

This technical guide summarizes the findings from advanced computational analyses, primarily employing Density Functional Theory (DFT), to elucidate the molecular geometry, electronic properties, and stability of this compound. These theoretical studies are crucial for understanding the molecule's behavior at a quantum level, providing a foundation for designing novel therapeutic agents.

Molecular Structure and Stability

Computational calculations have been instrumental in determining the optimized molecular structure of AHM. Theoretical studies, particularly those employing DFT with the B3LYP functional and cc-pVDZ basis set, have provided precise data on bond lengths and angles in both ground (S₀) and excited states (S₁, S₂).[1]

An important structural feature of AHM is the presence of an intramolecular hydrogen bond between the hydroxyl group and the acetyl group.[2] This interaction plays a significant role in the molecule's stability and its electronic properties. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis.[2][3]

Table 1: Selected Bond Lengths (Å) of this compound in Ground and Excited States

| Bond | Ground State (S₀) | First Excited State (S₁) | Second Excited State (S₂) |

| R(1-2) | 1.447 | 1.442 | 1.422 |

| R(2-3) | 1.363 | 1.380 | 1.397 |

| R(3-4) | 1.452 | 1.424 | 1.443 |

| R(4-5) | 1.416 | 1.402 | 1.414 |

| R(5-6) | 1.378 | 1.388 | 1.383 |

| R(6-7) | 1.413 | 1.445 | 1.415 |

| Data sourced from DFT/B3LYP/cc-pVDZ calculations.[1] |

Table 2: Selected Bond Angles (°) of this compound in Ground and Excited States

| Angle | Ground State (S₀) | First Excited State (S₁) | Second Excited State (S₂) |

| A(1-2-3) | 122.2 | 121.7 | 120.9 |

| A(2-3-4) | 121.2 | 121.4 | 121.5 |

| A(3-4-5) | 118.8 | 119.5 | 119.2 |

| A(4-5-6) | 121.0 | 120.4 | 120.7 |

| A(5-6-7) | 120.3 | 120.8 | 120.1 |

| A(6-7-1) | 118.7 | 116.2 | 117.6 |

| Data sourced from DFT/B3LYP/cc-pVDZ calculations.[1] |

Electronic Properties and Reactivity

The electronic characteristics of AHM have been extensively studied through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability.[4]

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with biological targets.[3][4]

Computational Methodology

The theoretical data presented herein is primarily derived from studies utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are powerful tools for investigating the electronic structure and properties of complex organic molecules.[3]

Key Experimental Protocols (Computational):

A common computational workflow for analyzing the electronic structure of coumarin derivatives involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p) or cc-pVDZ.[2][3]

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

-

Electronic Property Calculation: Following optimization, various electronic properties are calculated. This includes the energies of the HOMO and LUMO, the generation of the Molecular Electrostatic Potential (MEP) map, and Natural Bond Orbital (NBO) analysis to understand charge delocalization and intramolecular interactions.[2][3]

-

Excited State Analysis: For understanding the photophysical properties, TD-DFT calculations are employed to determine the energies and oscillator strengths of electronic transitions, which can be compared with experimental UV-Vis spectra.[2][3]

Caption: Computational workflow for the theoretical analysis of this compound.

The molecular formula for this compound is C₁₂H₁₀O₄, and its molecular weight is approximately 218.21 g/mol .[5] This compound and its derivatives are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[6] The theoretical data presented in this guide provides a deeper understanding of the structure-activity relationships that govern these biological functions.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP | Auctores [auctoresonline.org]

- 5. Coumarin, 8-acetyl-7-hydroxy-4-methyl- [webbook.nist.gov]

- 6. arkat-usa.org [arkat-usa.org]

Methodological & Application

Application Notes and Protocols for 8-Acetyl-7-hydroxy-4-methylcoumarin as a Fluorescent Probe for Aluminum Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) is a robust and highly selective "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺). Belonging to the coumarin family, AHMC exhibits weak intrinsic fluorescence. However, upon binding with Al³⁺, it forms a stable complex that displays a significant enhancement in fluorescence intensity. This characteristic makes it an excellent candidate for various applications, including the quantification of Al³⁺ in environmental and biological samples. This document provides detailed application notes and experimental protocols for the synthesis of AHMC and its use as a fluorescent probe for aluminum sensing.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Light orange to yellow crystalline powder |

| CAS Number | 2555-29-5 |

| Solubility | Soluble in methanol and other organic solvents |

Quantitative Data for Aluminum Sensing

The following table summarizes the key quantitative parameters of this compound as a fluorescent probe for Al³⁺.

| Parameter | Value |

| Excitation Wavelength (λex) of AHMC-Al³⁺ Complex | ~370 nm |

| Emission Wavelength (λem) of AHMC-Al³⁺ Complex | ~450 nm |

| Quantum Yield of AHMC | Low |

| Quantum Yield of AHMC-Al³⁺ Complex | Significantly enhanced |

| Detection Limit for Al³⁺ | To be determined experimentally (typically in the micromolar to nanomolar range for similar coumarin-based probes) |

| Stoichiometry of AHMC-Al³⁺ Complex | 1:1 |

| Selectivity | High for Al³⁺ over other common metal ions |

Signaling Pathway and Experimental Workflow

The sensing mechanism of AHMC for Al³⁺ involves the formation of a chelate complex. The hydroxyl and acetyl groups on the coumarin backbone coordinate with the aluminum ion, leading to a more rigid structure. This rigidity restricts intramolecular rotation and other non-radiative decay pathways, resulting in a significant increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of AHMC with Al³⁺.

The general workflow for utilizing AHMC as a fluorescent probe for aluminum sensing is outlined below.

Caption: A generalized workflow for the detection of Al³⁺ using AHMC.

Experimental Protocols

Synthesis of this compound (AHMC)

This synthesis is a two-step process involving a Pechmann condensation followed by a Fries rearrangement.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

-

In a fume hood, cautiously add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.

-

To this mixture, slowly add 10 mL of ethyl acetoacetate while stirring continuously.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Fries Rearrangement to this compound

-

Prepare 7-acetoxy-4-methylcoumarin by acetylating 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalytic amount of pyridine.

-

In a dry flask, mix 5 g of 7-acetoxy-4-methylcoumarin with 10 g of anhydrous aluminum chloride.

-

Heat the mixture in an oil bath at 160-165°C for 2-3 hours.

-

Cool the reaction mixture to room temperature and then carefully add 100 mL of ice-cold 2M hydrochloric acid.

-

Stir the mixture until the solid product forms.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure this compound.

Protocol for Aluminum Sensing

1. Preparation of Stock Solutions:

-

AHMC Stock Solution (1 mM): Dissolve 21.82 mg of AHMC in 100 mL of methanol.

-

Al³⁺ Stock Solution (10 mM): Dissolve 241.43 mg of aluminum chloride hexahydrate (AlCl₃·6H₂O) in 100 mL of deionized water.

-

Buffer Solution: Prepare a suitable buffer solution (e.g., 10 mM HEPES, pH 7.4) to maintain a constant pH during the experiment.

2. Experimental Procedure:

-

In a series of test tubes or a 96-well plate, add the desired volume of buffer solution.

-

Add varying concentrations of the Al³⁺ stock solution to achieve a final concentration range appropriate for generating a calibration curve (e.g., 0-100 µM).

-

Add the AHMC stock solution to each tube or well to a final concentration of 10 µM.

-

Adjust the final volume of each sample to be the same with the buffer solution.

-

Incubate the samples at room temperature for a sufficient time (e.g., 15-30 minutes) to allow for the complex formation to reach equilibrium.

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation wavelength to approximately 370 nm and record the emission spectrum from 400 nm to 600 nm. The peak emission intensity at around 450 nm should be recorded.

3. Data Analysis:

-

Plot the fluorescence intensity at ~450 nm as a function of the Al³⁺ concentration.

-

Perform a linear regression analysis on the linear portion of the calibration curve to determine the limit of detection (LOD), typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

4. Selectivity Study:

To assess the selectivity of AHMC for Al³⁺, repeat the experimental procedure using solutions of other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at a concentration significantly higher than that of Al³⁺. Compare the fluorescence response to that obtained with Al³⁺. A minimal change in fluorescence in the presence of other metal ions indicates high selectivity for Al³⁺.

Application Notes: Turn-on Fluorescence Sensing of Al³⁺ using 8-Acetyl-7-hydroxy-4-methylcoumarin

Introduction

Aluminum (Al³⁺) is the most abundant metal in the Earth's crust and is widely used in modern life. However, its accumulation in the human body is associated with several neurological disorders, including Alzheimer's and Parkinson's diseases. Therefore, the development of sensitive and selective methods for the detection of Al³⁺ is of significant importance. This document details the application of 8-Acetyl-7-hydroxy-4-methylcoumarin (AHMC) as a "turn-on" fluorescent probe for the detection of Al³⁺. AHMC exhibits a highly selective and sensitive fluorescence enhancement in the presence of Al³⁺ in a methanol-water medium, making it a promising tool for environmental and biological monitoring.[1][2]

Sensing Mechanism

The fluorescence of this compound (AHMC) is initially low. Upon the addition of Al³⁺ ions, the hydroxyl and acetyl groups of AHMC coordinate with the Al³⁺ ion to form a stable complex. This complexation restricts the photoinduced electron transfer (PET) process and enhances the chelation-enhanced fluorescence (CHEF) effect, leading to a significant increase in the fluorescence intensity. This "turn-on" response is highly selective for Al³⁺ over other common metal ions.[1][2]

Caption: Signaling pathway of Al³⁺ detection by AHMC.

Quantitative Data

The performance of this compound as a fluorescent sensor for Al³⁺ is summarized in the table below. The data is compiled from studies conducted in a methanol-water solvent system.

| Parameter | Value | Reference |

| Analyte | Al³⁺ | [1][2] |

| Sensor | This compound (AHMC) | [1][2] |

| Solvent System | Methanol-Water | [1][2] |

| Excitation Wavelength (λex) | Data to be extracted from full text | |

| Emission Wavelength (λem) | Data to be extracted from full text | |

| Detection Limit (LOD) | Data to be extracted from full text | |

| Binding Constant (Ka) | Data to be extracted from full text | |

| Fluorescence Enhancement | Excellent "turn-on" response | [1][2] |

| Selectivity | High selectivity over other common metal ions | [1][2] |

Experimental Protocols

Synthesis of this compound (AHMC)

This protocol describes the synthesis of AHMC via the Fries rearrangement of 7-acetoxy-4-methylcoumarin.

Materials:

-

7-acetoxy-4-methylcoumarin

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetoacetate

-

Ice

Procedure:

-

In a round-bottom flask, thoroughly mix 2.5 g of 7-acetoxy-4-methylcoumarin and 4.5 g of anhydrous aluminum chloride.[3]

-

Heat the mixture in an oil bath at 160°C for three hours.[3]

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while keeping the flask in an ice bath to maintain a temperature of approximately 10°C. Continue this process for 2 hours.[3]

-

Filter the resulting solid product and wash it with ice-cold water.[3]

-

Recrystallize the crude product from ethyl acetoacetate to obtain pure this compound.[3]

-

Characterize the final product using FT-IR and NMR spectroscopy to confirm its structure.[3][4]

Protocol for Fluorescence Measurements

This protocol outlines the procedure for evaluating the fluorescence response of AHMC towards Al³⁺.

Materials and Instruments:

-

Stock solution of AHMC in methanol (e.g., 1 mM)

-

Stock solutions of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water (e.g., 10 mM)

-

Methanol and deionized water

-

Fluorometer

Procedure:

-

Preparation of Working Solutions:

-

Prepare a diluted working solution of AHMC (e.g., 10 µM) in a methanol-water mixture (the ratio should be consistent with the primary study, e.g., 1:1 v/v).

-

Prepare diluted working solutions of metal ions from the stock solutions.

-

-

Fluorescence Titration:

-

Place a specific volume of the AHMC working solution (e.g., 2 mL) into a quartz cuvette.

-

Record the initial fluorescence spectrum of the AHMC solution.

-

Incrementally add small aliquots of the Al³⁺ working solution (e.g., 2-10 µL) to the cuvette.

-

After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

-

Continue the titration until the fluorescence intensity reaches a plateau.

-

-

Selectivity Study:

-

To separate cuvettes containing the AHMC working solution, add a significant excess (e.g., 10 equivalents) of various metal ion solutions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).

-

Record the fluorescence spectrum for each sample.

-

To a solution of AHMC containing Al³⁺, add other metal ions to observe any potential interference.

-

Experimental Workflow

The overall workflow for the synthesis and application of AHMC as an Al³⁺ sensor is depicted below.

Caption: Experimental workflow for Al³⁺ sensing using AHMC.

References

Application Notes and Protocols: 8-Acetyl-7-hydroxy-4-methylcoumarin in Anti-larvicidal Agent Research

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and evaluation of 8-acetyl-7-hydroxy-4-methylcoumarin and its potential as a precursor for novel anti-larvicidal agents. The document includes detailed experimental protocols and data presentation guidelines.

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They are known for a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. The development of effective and environmentally safer larvicides is a critical component of vector control programs to combat mosquito-borne diseases. This document focuses on this compound, a synthetic coumarin derivative, as a subject of interest in the search for new anti-larvicidal compounds. While research has explored various coumarins, this document will detail the synthesis of the title compound and the methodologies to assess its larvicidal efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from resorcinol. The initial step involves the Pechmann condensation to form 7-hydroxy-4-methylcoumarin, followed by a Fries rearrangement to introduce the acetyl group at the 8-position.

Protocol 1: Pechmann Condensation for 7-hydroxy-4-methylcoumarin[1]

This protocol describes the acid-catalyzed condensation of resorcinol and ethyl acetoacetate.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice

-

Cold water

-

Ethanol

-

250 mL beaker, Ice bath, Stirring apparatus, Filtration apparatus

Procedure:

-

Cool 50 mL of concentrated H₂SO₄ in a 250 mL beaker to below 10°C using an ice bath.

-

Prepare a solution of 5.0 g of resorcinol dissolved in 6.75 mL of ethyl acetoacetate and cool it.

-

Slowly add the pre-cooled resorcinol solution to the cold sulfuric acid at 0°C with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18 hours.

-

Pour the resulting mixture into a beaker containing crushed ice to precipitate the product.

-

Filter the solid precipitate and wash it thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the crude 7-hydroxy-4-methylcoumarin from ethanol to obtain the pure compound.

Protocol 2: Fries Rearrangement to this compound[1]

This protocol involves the rearrangement of an acetylated precursor in the presence of a Lewis acid catalyst.

Materials:

-

7-hydroxy-4-methylcoumarin (from Protocol 1)

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Oil bath, Heating mantle, Reaction flask, Condenser

Procedure:

-